molecular formula C7H15ClN4O4S B1682935 Tauromustine CAS No. 85977-49-7

Tauromustine

Katalognummer: B1682935
CAS-Nummer: 85977-49-7
Molekulargewicht: 286.74 g/mol
InChI-Schlüssel: RCLLNBVPCJDIPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

    Tauromustin: ist eine Taurin-basierte Nitrosourea-Verbindung, die als Antikrebsmittel entwickelt wurde.

  • Seine einzigartige Struktur kombiniert den Taurin-Anteil mit einer Nitrosourea-Gruppe und macht ihn von anderen Nitrosoureas deutlich unterscheidbar.
  • Vorbereitungsmethoden

      Synthese: Tauromustin kann durch chemische Reaktionen synthetisiert werden, an denen Taurin und ein Nitrosourea-Vorläufer beteiligt sind.

      Industrielle Produktion: Details zu Produktionsverfahren im industriellen Maßstab sind in der Literatur nicht allgemein zugänglich.

  • Analyse Chemischer Reaktionen

      Reaktivität: Tauromustin durchläuft typische Reaktionen von Nitrosoureas, einschließlich der Alkylierung von DNA und der Bildung kovalenter Addukte mit nukleophilen Stellen.

      Häufige Reagenzien und Bedingungen: Diese Reaktionen erfolgen unter milden Bedingungen, häufig in wässrigen oder organischen Lösungsmitteln.

      Hauptprodukte: Die Hauptprodukte sind DNA-Quervernetzungen, die zu einem Zellzyklusarrest und Apoptose führen.

  • Wissenschaftliche Forschungsanwendungen

  • Wirkmechanismus

      DNA-Alkylierung: Tauromustin alkyliert DNA an Guaninresten, wodurch die DNA-Replikation und Transkription gestört werden.

      Zellzyklusarrest: Es induziert einen Zellzyklusarrest, indem es die DNA-Synthese beeinträchtigt.

      Apoptose: Die Verbindung löst programmierte Zelltodwege aus.

      Molekulare Zielstrukturen: DNA und zugehörige Proteine ​​sind die primären Zielstrukturen.

  • Wirkmechanismus

      DNA Alkylation: Tauromustine alkylates DNA at guanine residues, disrupting DNA replication and transcription.

      Cell Cycle Arrest: It induces cell cycle arrest by interfering with DNA synthesis.

      Apoptosis: The compound triggers programmed cell death pathways.

      Molecular Targets: DNA and associated proteins are the primary targets.

  • Vergleich Mit ähnlichen Verbindungen

      Einzigartige Merkmale: Die Taurin-basierte Struktur von Tauromustin unterscheidet es von anderen Nitrosoureas wie BCNU und CCNU.

      Ähnliche Verbindungen: Andere Nitrosoureas (z. B. Carmustin, Lomustin) teilen ähnliche Mechanismen, fehlen jedoch dem Taurin-Bestandteil.

    Eigenschaften

    IUPAC Name

    1-(2-chloroethyl)-3-[2-(dimethylsulfamoyl)ethyl]-1-nitrosourea
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H15ClN4O4S/c1-11(2)17(15,16)6-4-9-7(13)12(10-14)5-3-8/h3-6H2,1-2H3,(H,9,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RCLLNBVPCJDIPX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)S(=O)(=O)CCNC(=O)N(CCCl)N=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H15ClN4O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20235317
    Record name Tauromustine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20235317
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    286.74 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    85977-49-7
    Record name Tauromustine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=85977-49-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Tauromustine [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085977497
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Tauromustine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20235317
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name TAUROMUSTINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511F69K76Y
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Tauromustine
    Reactant of Route 2
    Tauromustine
    Reactant of Route 3
    Reactant of Route 3
    Tauromustine
    Reactant of Route 4
    Reactant of Route 4
    Tauromustine
    Reactant of Route 5
    Reactant of Route 5
    Tauromustine
    Reactant of Route 6
    Reactant of Route 6
    Tauromustine
    Customer
    Q & A

    Q1: How does Tauromustine interact with its target and what are the downstream effects?

    A1: this compound is a nitrosourea compound that exerts its antitumor activity primarily by alkylating DNA. [] This alkylation leads to DNA crosslinks, disrupting DNA function and ultimately triggering apoptosis (programmed cell death) in cancer cells. [] The alkylation occurs independently of the cell cycle, making this compound effective against a broader range of cancer cells. []

    Q2: What is the molecular formula and weight of this compound?

    A2: this compound has a molecular formula of C7H17ClN4O3S and a molecular weight of 284.77 g/mol.

    Q3: Is there any spectroscopic data available for this compound?

    A3: Yes, several studies have utilized analytical techniques to characterize this compound. One study employed high-performance liquid chromatography (HPLC) with UV detection at 235 nm for the determination of this compound in various matrices. [] Another study employed fluorimetry for quantifying this compound in formulations and biological fluids. []

    Q4: How stable is this compound in aqueous solutions?

    A4: The stability of this compound in aqueous solutions is pH-dependent. [] It degrades faster at higher pH values. The addition of cyclodextrins, particularly hydroxypropyl-alpha-cyclodextrin, has been shown to improve its stability in these solutions. []

    Q5: Are there specific storage conditions recommended for this compound formulations?

    A5: While specific recommendations may vary depending on the formulation, one study investigated the stability of this compound in aqueous solutions during preparation and storage. []

    Q6: What is known about the metabolism of this compound in different species?

    A6: this compound is primarily metabolized via demethylation and denitrosation pathways. [] The liver is the main site of metabolism, with cytochrome P450 (CYP) enzymes, particularly CYP3A, playing a significant role. [] The extent of metabolism varies across species, with mice exhibiting the highest metabolic rate followed by dogs, rats, and humans. []

    Q7: How is the denitrosation of this compound mediated?

    A7: Glutathione transferases (GSTs) in the liver cytosol are primarily responsible for the denitrosation of this compound. [] This process contributes to the inactivation of the drug. []

    Q8: Can plasma this compound levels be used to estimate tissue concentrations?

    A8: Research suggests a strong correlation between plasma and tumor tissue concentrations of this compound. [] This finding implies that plasma levels could potentially serve as a surrogate marker for tissue exposure.

    Q9: Are there any known mechanisms of resistance to this compound?

    A9: While specific resistance mechanisms for this compound have not been extensively characterized, its activity relies heavily on DNA alkylation. Therefore, mechanisms that alter drug metabolism, enhance DNA repair, or reduce cellular uptake could potentially contribute to resistance.

    Q10: What are the main toxicities associated with this compound?

    A11: Myelosuppression, particularly thrombocytopenia (low platelet count), is a significant dose-limiting toxicity associated with this compound. [] Other reported adverse effects include gastrointestinal toxicity, such as diarrhea, and the hand-foot syndrome. []

    Q11: Have any drug delivery strategies been investigated to improve the therapeutic index of this compound?

    A12: Yes, the use of degradable starch microspheres (DSM) in conjunction with hepatic arterial administration has been explored as a way to enhance the delivery of this compound and other nitrosourea drugs directly to liver tumors. [, ] This approach aims to increase drug concentration in the tumor while minimizing systemic exposure and potential side effects.

    Q12: What analytical methods are commonly used to measure this compound and its metabolites?

    A13: High-performance liquid chromatography (HPLC) [, , , ] and fluorimetric methods [] have been employed for the determination of this compound in various matrices, including plasma, urine, and formulations.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.